(2,4,6-Trichlorophenyl)hydrazine monohydrochloride

Description

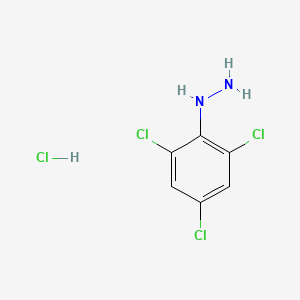

(2,4,6-Trichlorophenyl)hydrazine monohydrochloride (CAS 5329-12-4) is a chlorinated aromatic hydrazine derivative with the molecular formula C₆H₅Cl₃N₂·HCl and a molecular weight of 247.94 g/mol (including the hydrochloride counterion). Its structure features three chlorine atoms at the 2-, 4-, and 6-positions of the phenyl ring, conferring strong electron-withdrawing effects and steric bulk. This compound is widely used in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrazole and indole derivatives .

Key properties include:

- Electronic characteristics: A HOMO-LUMO energy gap of 0.3365 au, calculated via HF/sto-3g* methods, indicates charge transfer from the sulfur atom (in related derivatives) to the trichlorophenyl ring .

- Applications: It serves as a precursor in synthesizing bioactive molecules with antitumor, antimicrobial, and antiviral properties .

Properties

IUPAC Name |

(2,4,6-trichlorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2,11H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTJGIMHXSBSPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NN)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5329-12-4 (Parent) | |

| Record name | (2,4,6-Trichlorophenyl)hydrazine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50181696 | |

| Record name | (2,4,6-Trichlorophenyl)hydrazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2724-66-5 | |

| Record name | Hydrazine, (2,4,6-trichlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2724-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4,6-Trichlorophenyl)hydrazine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4,6-Trichlorophenyl)hydrazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4,6-trichlorophenyl)hydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,4,6-TRICHLOROPHENYL)HYDRAZINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9P443LM76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

(2,4,6-Trichlorophenyl)hydrazine monohydrochloride is a compound with notable biological activity, particularly in the fields of antimicrobial and potential anticancer research. This article delves into its biological properties, synthesis, applications, and relevant case studies.

- Molecular Formula : C6H5Cl3N2

- Molecular Weight : Approximately 247.9 g/mol

- Appearance : Yellow crystalline solid

The compound features three chlorine atoms attached to a phenyl ring and a hydrazine functional group, which contribute to its unique reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity:

- Antimicrobial Properties : It has been shown to inhibit the growth of various bacterial strains, making it a candidate for pharmaceutical applications as an antimicrobial agent.

- Potential Anticancer Activity : Initial studies suggest that derivatives of this compound may possess anti-cancer properties, although further investigation is required to elucidate the mechanisms involved.

While specific mechanisms of action for this compound are not well-documented, preliminary findings suggest that it may interact with biological macromolecules such as proteins and nucleic acids. These interactions could lead to the formation of adducts that alter the function of these biomolecules.

Synthesis

The synthesis of this compound typically involves:

- Chlorination of Aniline : Producing 2,4,6-trichloroaniline.

- Diazotization : Converting 2,4,6-trichloroaniline into its diazonium salt.

- Reduction : Treating the diazonium salt with an alkali sulfite to yield a hydrazinium salt.

- Decomposition : Converting the hydrazinium salt to the final product through acid treatment .

This method allows for high yields and purity levels in the final compound.

Applications

The applications of this compound span various fields:

- Pharmaceuticals : As an intermediate in the synthesis of compounds with antimicrobial and anti-inflammatory properties.

- Environmental Science : Used as a derivatization reagent for detecting toxic substances like formaldehyde in environmental samples.

- Chemical Research : Employed in synthesizing heterocycles that are core structures in many pharmaceuticals and agrochemicals.

Case Studies

-

Antimicrobial Studies :

- A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated its potential as a lead compound for developing new antibiotics.

-

Anticancer Research :

- Research on benzofuran derivatives synthesized from this compound showed promising results against various cancer cell lines. The derivatives displayed potent cytotoxic effects and induced apoptosis in cancer cells.

Comparative Analysis

To better understand its biological activity relative to similar compounds, a comparison is provided:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4-Dichlorophenylhydrazine | C6H5Cl2N2 | Fewer chlorine substituents; different reactivity |

| 2-Chloro-5-nitrophenylhydrazine | C6H5ClN2O2 | Contains a nitro group; distinct biological activity |

| Phenylhydrazine | C6H7N2 | Lacks chlorine; simpler structure |

The presence of multiple chlorine atoms in (2,4,6-trichlorophenyl)hydrazine enhances its electrophilic character and biological activity compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Phenylhydrazine Derivatives

(a) 2,4-Dichlorophenylhydrazine Hydrochloride (CAS 5446-18-4)

- Molecular formula : C₆H₆Cl₂N₂·HCl

- Key differences : Lacks the 6-chloro substituent, reducing steric hindrance and electron-withdrawing effects.

- Reactivity: Forms hydrazones more readily due to lower steric bulk (e.g., reaction with 4’-methylacetophenone yields hydrazones in 90% yield) .

- Applications : Intermediate in pharmaceutical synthesis, such as pyridoindole derivatives .

(b) (2,3-Dichlorophenyl)hydrazine Hydrochloride (CAS 21938-47-6)

- Molecular formula : C₆H₆Cl₂N₂·HCl

- Key differences : Chlorines at 2- and 3-positions create ortho-dichloro steric effects, altering regioselectivity in cyclization reactions.

Fluorinated Phenylhydrazine Derivatives

(a) (2-Fluoro-4-Methoxyphenyl)hydrazine Hydrochloride (CAS not specified)

- Molecular formula : C₇H₉FN₂O·HCl

- Key differences : Methoxy (electron-donating) and fluoro (electron-withdrawing) substituents create a polarized aromatic system.

- Reactivity : Participates in indole synthesis via Fischer cyclization (e.g., forms 6-fluoro-8-methoxy-pyridoindoles) .

(b) 3-Fluorophenylhydrazine Hydrochloride (CAS 1003-68-5)

Electron-Donating Substituent Derivatives

(a) 2,4-Dimethylphenylhydrazine Hydrochloride (CAS 123333-93-7)

- Molecular formula : C₈H₁₂N₂·HCl

- Key differences : Methyl groups are electron-donating, increasing solubility in organic solvents.

- Applications : Used in dye and pigment synthesis .

(b) 4-Methoxyphenylhydrazine Hydrochloride (CAS 19501-58-7)

Nitro-Substituted Derivatives

4-Nitrophenylhydrazine Hydrochloride (CAS 636-99-7)

Comparative Data Table

Preparation Methods

Conventional Diazotization and Reduction Route

The traditional synthesis of 2,4,6-trichlorophenylhydrazine hydrochloride typically involves:

- Chlorination of Aniline : Aniline is chlorinated to produce 2,4,6-trichloroaniline.

- Diazotization : The 2,4,6-trichloroaniline is diazotized to form the corresponding diazonium salt.

- Reduction : The diazonium salt is reduced using alkali sulfite to yield a 2,4,6-trichlorophenylhydrazinesulfamic acid salt.

- Acid Treatment : The sulfamic acid salt is treated with acid to form a hydrazinium salt (chloride or sulfate).

- Conversion to Hydrazine : The hydrazinium salt is converted to 2,4,6-trichlorophenylhydrazine.

This method, while established, is complex and generates significant by-products such as inorganic salts, sulfur dioxide, and polychlorinated biphenyls, which require careful disposal and handling precautions.

Novel Process via N-Anilinodicarboximide Intermediates

A more recent and economically advantageous method involves a three-step process:

- Formation of N-Anilinodicarboximide : Phenylhydrazine reacts with a dicarboxylic anhydride (commonly phthalic anhydride) to form an N-anilinodicarboximide or N-phenylazinedione intermediate.

- Chlorination : This intermediate is chlorinated in the presence of acetic acid at 15–50 °C to yield N-(2,4,6-trichloroanilino)dicarboximide.

- Base-Mediated Liberation : The chlorinated intermediate is reacted with a base capable of liberating 2,4,6-trichlorophenylhydrazine. Suitable bases include alkali metal hydroxides, bicarbonates, carbonates, or nitrogen-containing bases such as ammonia, primary amines, diamines, hydrazine, or substituted hydrazines.

This method reduces by-product formation substantially and simplifies the process. The reaction with nitrogen-containing bases is typically carried out under anhydrous conditions, with aliphatic amines like butylamine and 2-aminoethanol preferred for their cost-effectiveness and liquid state.

Detailed Experimental Procedure Example

- In a stainless steel autoclave, 200 mL isopropanol, 40 g N-(2,4,6-trichloroanilino)phthalimide, and about 10 g ammonia gas are combined.

- The mixture is heated to 100 °C and maintained for approximately 8.7 hours.

- After cooling, the mixture undergoes distillation to remove solvents, followed by washing and filtration steps.

- The crude product is washed with heptane and vacuum dried at 40 °C to yield pale yellow crystals of 2,4,6-trichlorophenylhydrazine with a purity of approximately 94.1%.

Comparison of Preparation Routes

| Aspect | Conventional Diazotization Route | N-Anilinodicarboximide Route |

|---|---|---|

| Starting Materials | Aniline, chlorinating agents | Phenylhydrazine, dicarboxylic anhydride |

| Number of Steps | 5 | 3 |

| By-products | Inorganic salts, sulfur dioxide, polychlorinated biphenyls | Significantly reduced by-products |

| Reaction Conditions | Multiple steps with hazardous intermediates | Mild chlorination (15–50 °C), base treatment |

| Purity of Final Product | High but requires extensive purification | High purity (~94%) with simpler isolation |

| Economic Considerations | Lower cost starting materials but complex process | Higher cost starting materials but simpler process |

Preparation of the Hydrochloride Salt

The free base 2,4,6-trichlorophenylhydrazine obtained from the above methods is converted to its monohydrochloride salt by treatment with hydrochloric acid. This step typically involves:

- Dissolving the free base in an appropriate solvent.

- Adding hydrochloric acid under controlled temperature conditions.

- Cooling the mixture to precipitate the monohydrochloride salt.

- Filtration and washing to obtain the pure crystalline salt.

This salt form is preferred for its stability and ease of handling in subsequent applications.

3 Research Findings and Analytical Data

- The novel process reduces environmental impact by minimizing hazardous by-products.

- The use of nitrogen-containing bases in the liberation step enhances selectivity and yield.

- The final product, (2,4,6-Trichlorophenyl)hydrazine monohydrochloride, typically exhibits a purity range of 94–99% depending on the method and purification steps.

- Melting points and spectral data confirm the identity and purity of the compound, with melting points generally reported around 208–210 °C for the hydrochloride salt.

4 Summary

The preparation of this compound is best achieved via the novel route involving N-anilinodicarboximide intermediates, chlorination, and base-mediated liberation. This method offers advantages in simplicity, reduced by-product formation, and economic feasibility despite the higher cost of phenylhydrazine starting material. The final hydrochloride salt is obtained by acidification and crystallization, yielding a stable, high-purity product suitable for industrial applications.

Q & A

Basic: What are the recommended methods for synthesizing (2,4,6-Trichlorophenyl)hydrazine monohydrochloride?

Methodological Answer:

The compound is typically synthesized via hydrazine substitution reactions. A common approach involves reacting 2,4,6-trichlorophenyl derivatives with hydrazine hydrate under controlled conditions. For example:

Step 1: React 2,4,6-trichlorobenzene derivatives with hydrazine hydrate in ethanol under reflux (60–80°C) for 6–12 hours.

Step 2: Neutralize the mixture with HCl to precipitate the monohydrochloride salt.

Purification: Recrystallize from ethanol or methanol to achieve ≥98% purity (based on HPLC or NMR validation).

Key Considerations: Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and ensure anhydrous conditions to avoid hydrolysis of the trichlorophenyl group .

Basic: What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

- FT-IR Spectroscopy: Identify N–H stretches (3100–3300 cm⁻¹ for hydrazine) and C–Cl vibrations (600–800 cm⁻¹). The trichlorophenyl ring’s symmetric/asymmetric stretching modes appear at 1500–1600 cm⁻¹ .

- ¹H/¹³C NMR: The hydrazine NH protons resonate at δ 4.5–5.5 ppm (DMSO-d₆), while aromatic protons on the trichlorophenyl ring appear as a singlet (δ 7.2–7.5 ppm due to symmetry) .

- Mass Spectrometry (MS): Confirm molecular weight (MW = 230.5 g/mol) via ESI-MS, expecting [M+H]⁺ at m/z 231.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use in a fume hood due to potential HCl vapor release .

- First Aid: In case of skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

- Storage: Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced: How can computational methods elucidate its electronic structure?

Methodological Answer:

- DFT Calculations: Use Gaussian 09/B3LYP/6-311++G(d,p) to model HOMO-LUMO gaps. The HOMO is localized on the hydrazine group and trichlorophenyl ring, while the LUMO involves π* orbitals of the aromatic system. A narrow HOMO-LUMO gap (~3.5 eV) suggests potential charge-transfer reactivity .

- NLO Analysis: Polarizability calculations predict non-linear optical properties due to electron delocalization in the trichlorophenyl-hydrazine system .

Advanced: How to resolve structural ambiguities using X-ray crystallography?

Methodological Answer:

- Single-Crystal Growth: Dissolve the compound in methanol/water (9:1) and slowly evaporate at 25°C.

- Data Collection: Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refinement: Apply SHELXL/SHELXT for structure solution. Key parameters:

Advanced: How to troubleshoot low yields in synthesis?

Methodological Answer:

- Issue: Low yields (<50%) may arise from incomplete hydrazine substitution.

- Solutions:

Advanced: What methods detect and quantify impurities in this compound?

Methodological Answer:

- HPLC-DAD: Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile). Impurities like unreacted trichlorophenyl precursors elute earlier (retention time <5 min) .

- LC-MS/MS: Detect trace hydrazine derivatives (e.g., dichlorophenyl analogs) via MRM transitions (m/z 231→196) .

Advanced: How is this compound applied in heterocyclic synthesis?

Methodological Answer:

- Fischer Indole Synthesis: React with ketones (e.g., cyclohexanone) in acidic conditions to form indole derivatives. Example protocol:

Advanced: How to interpret conflicting spectroscopic data?

Methodological Answer:

- Case Study: Discrepancies in NH proton chemical shifts may arise from solvent polarity or tautomerism.

- Resolution: Compare spectra in DMSO-d₆ vs. CDCl₃. In DMSO, NH protons are deshielded (δ 5.2 ppm), while in CDCl₃, they may split due to reduced symmetry .

Advanced: What strategies optimize solubility for biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.